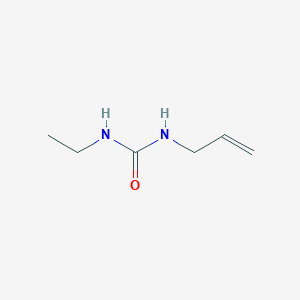
1-Ethyl-3-prop-2-enylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-prop-2-enylurea is an organic compound that belongs to the urea derivatives family. Urea derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of an ethyl group and a prop-2-enyl group attached to the nitrogen atoms of the urea moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-Ethyl-3-prop-2-enylurea can be achieved through several methods. One common approach involves the reaction of ethyl isocyanate with prop-2-enylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
C2H5NCO+C3H5NH2→C2H5NHCONHC3H5
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethyl-3-prop-2-enylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the prop-2-enyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the conversion of the urea moiety to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or prop-2-enyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-prop-2-enylurea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and optimization.
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-prop-2-enylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their conformation and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethyl-3-prop-2-enylurea can be compared with other urea derivatives, such as:
1-Ethyl-3-methylurea: Similar in structure but with a methyl group instead of a prop-2-enyl group. This compound has different reactivity and applications.
1-Propyl-3-prop-2-enylurea: Contains a propyl group instead of an ethyl group
1-Ethyl-3-phenylurea: Features a phenyl group, leading to distinct aromatic properties and applications in different fields.
The uniqueness of this compound lies in its specific combination of ethyl and prop-2-enyl groups, which confer unique reactivity and versatility compared to other urea derivatives.
Properties
CAS No. |
89607-21-6 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-ethyl-3-prop-2-enylurea |
InChI |
InChI=1S/C6H12N2O/c1-3-5-8-6(9)7-4-2/h3H,1,4-5H2,2H3,(H2,7,8,9) |
InChI Key |
IPNNSYVUNMQMQC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















